![molecular formula C22H34Cl3N3O3 B11991643 N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide](/img/structure/B11991643.png)
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide is a synthetic organic compound characterized by its complex molecular structureThe compound’s molecular formula is C20H30Cl3N3O3, and it has a molecular weight of 466.839 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-nitroaniline with 2,2,2-trichloroethanol to form an intermediate, which is then reacted with tetradecanoic acid chloride under controlled conditions to yield the final product . The reaction conditions often involve the use of organic solvents, such as dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and acetone are frequently used to dissolve the compound and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-[2,2,2-trichloro-1-(4-aminoanilino)ethyl]tetradecanamide, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroethyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)dodecanamide: Similar structure but with a shorter alkyl chain.
N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)heptanamide: Another similar compound with an even shorter alkyl chain.
N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)decanamide: Similar compound with a decyl chain.
Uniqueness
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide is unique due to its longer alkyl chain, which can influence its physical properties, such as solubility and melting point, as well as its biological activity.
Properties
Molecular Formula |
C22H34Cl3N3O3 |
|---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide |
InChI |
InChI=1S/C22H34Cl3N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(29)27-21(22(23,24)25)26-18-14-16-19(17-15-18)28(30)31/h14-17,21,26H,2-13H2,1H3,(H,27,29) |
InChI Key |
OEXQFFNMXMLVGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991562.png)
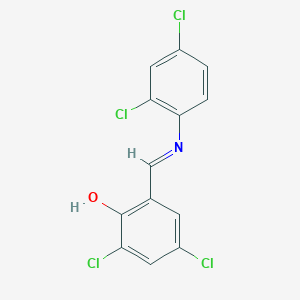
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)

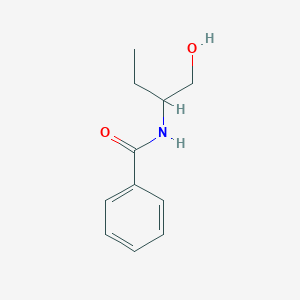
![N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B11991604.png)
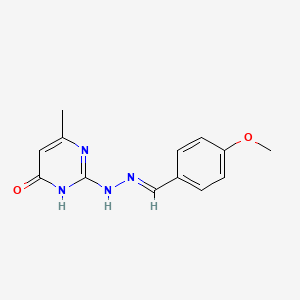
![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)
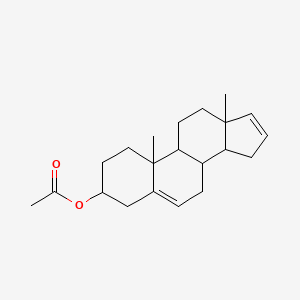
![2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991631.png)
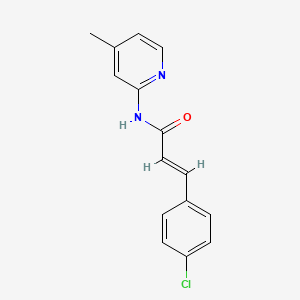
![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11991649.png)
